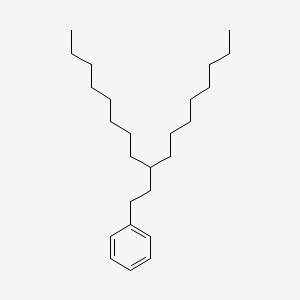

Benzene, (3-octylundecyl)-

Description

Contextualization within Alkylbenzene Chemistry Research

The study of alkylbenzenes is a cornerstone of organic and industrial chemistry. These compounds, characterized by a benzene (B151609) ring attached to one or more alkyl chains, are of immense commercial importance. wikipedia.org Since the mid-20th century, long-chain alkylbenzenes have been industrially synthesized, primarily to be sulfonated into linear alkylbenzene sulfonates (LAS), which are key active ingredients in synthetic detergents. libretexts.org

The research landscape of alkylbenzenes has been largely shaped by the transition from highly branched alkylbenzenes (tetrapropylene-based alkylbenzenes or TABs) to the more biodegradable linear alkylbenzenes (LABs) in the 1960s. This shift was driven by environmental concerns regarding the persistence of branched isomers in aquatic ecosystems. Consequently, a significant body of research exists on the synthesis, properties, and environmental fate of LAB mixtures. Benzene, (3-octylundecyl)- falls within this broad class of LABs, though it is not one of the most commonly cited examples in general literature.

Scope of Academic Inquiry into Benzene, (3-octylundecyl)-

The academic investigation specifically targeting Benzene, (3-octylundecyl)- is not extensive. Much of the available information is derived from its identification in broader chemical analyses of various environmental and industrial samples. For instance, its presence has been detected through Gas Chromatography-Mass Spectrometry (GC-MS) in studies analyzing complex hydrocarbon mixtures. These inquiries often aim to identify the composition of fuels, environmental contaminants, or natural product extracts. Therefore, the current scope of academic knowledge on this particular compound is primarily analytical, focusing on its detection and quantification rather than a deep exploration of its unique chemical reactivity or potential applications.

Hierarchical Classification and Systematic Nomenclature of Benzene, (3-octylundecyl)-

The systematic naming and classification of Benzene, (3-octylundecyl)- follow the established rules of chemical nomenclature.

From a classification perspective, it belongs to the following hierarchy:

Aromatic Compounds: It contains a benzene ring, a fundamental aromatic structure.

Hydrocarbons: It is composed solely of carbon and hydrogen atoms.

Alkylbenzenes: It features an alkyl group substituted onto a benzene ring.

Long-Chain Alkylbenzenes (LCABs): The alkyl substituent is a long hydrocarbon chain.

The nomenclature of this compound can be approached in two ways as per IUPAC guidelines. When the alkyl substituent is larger than the benzene ring (which has six carbons), the compound can be named as a phenyl-substituted alkane. nih.gov In this case, the undecyl chain has an octyl group at the third position. Alternatively, and more commonly found in chemical databases, it is named as a substituted benzene.

The IUPAC name for this compound is 3-octylundecylbenzene . mt.com This name clearly indicates an undecyl (11-carbon) chain attached to the benzene ring, with an octyl (8-carbon) group branching off from the third carbon of the undecyl chain.

Synonyms for Benzene, (3-octylundecyl)- found in chemical databases include:

Heptadecane, 9-phenethyl- mt.com

9-(2-Phenylethyl)heptadecane mt.com

These synonyms highlight the different ways the complex alkyl group can be described in relation to the benzene ring.

Interactive Data Table: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C25H44 | PubChem mt.com |

| Molecular Weight | 344.6 g/mol | PubChem mt.com |

| IUPAC Name | 3-octylundecylbenzene | PubChem mt.com |

| CAS Number | 5637-96-7 | PubChem mt.com |

Synthesis of Alkylbenzenes: The Friedel-Crafts Reaction

The primary method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation . cerritos.edu This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide or an alkene with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edulumenlearning.com

The general mechanism involves the formation of a carbocation from the alkylating agent, which then attacks the electron-rich benzene ring. cerritos.edu For the synthesis of a long-chain alkylbenzene like Benzene, (3-octylundecyl)-, a corresponding long-chain alkyl halide would be reacted with benzene.

It is important to note that the Friedel-Crafts alkylation is susceptible to certain limitations, including the possibility of carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the benzene ring. libretexts.org The structure of the alkylating agent plays a crucial role in the final product. For a branched alkylbenzene like Benzene, (3-octylundecyl)-, the synthesis would require a specific branched alkyl halide as the starting material.

Interactive Data Table: Key Aspects of Friedel-Crafts Alkylation

| Aspect | Description | References |

| Reaction Type | Electrophilic Aromatic Substitution | cerritos.edu |

| Reactants | Benzene, Alkyl Halide/Alkene | cerritos.edu |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) | cerritos.edulumenlearning.com |

| Key Intermediate | Carbocation | cerritos.edu |

| Limitations | Carbocation Rearrangements, Polyalkylation | libretexts.org |

Research Findings and Detection

As previously mentioned, dedicated research on Benzene, (3-octylundecyl)- is sparse. However, its detection has been reported in various analytical studies, which provides some insight into its occurrence. These findings are typically the result of GC-MS analysis of complex organic mixtures. The mass spectrum of a compound provides a unique fragmentation pattern that allows for its identification. While a specific mass spectrum for Benzene, (3-octylundecyl)- is available in databases like the NIST Mass Spectrometry Data Center, detailed interpretations in published literature are not readily found. mt.com The ability to differentiate between various alkylbenzene isomers through mass spectrometry can be challenging due to their similar fragmentation patterns. wikipedia.org

Biogenic Occurrence of Benzene, (3-octylundecyl)-

The presence of Benzene, (3-octylundecyl)- has been documented in various terrestrial plant species, indicating a role in plant biochemistry. Its detection in different parts of the plants, from leaves and roots to pollen and essential oils, suggests a wide distribution and potentially diverse functions within the plant kingdom.

Terrestrial Plant-Derived Occurrence

| Plant Species | Plant Part | Extraction Method | Analytical Method | Compound Identified |

| Micrococca mercurialis | Whole Plant | Ethanolic Extract | GC-MS | Benzene, (3-octylundecyl)- |

Data sourced from a 2017 study on the ethanolic extract of Micrococca mercurialis.

The research revealed that Benzene, (3-octylundecyl)- was present at a concentration of 0.78%, with a retention time of 36.24 minutes under the specific chromatographic conditions used. researchgate.net

The leaf extracts of Plumbago auriculata, a medicinal plant known for its rich phytochemical content, have been found to contain Benzene, (3-octylundecyl)-. A 2022 study utilizing Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) identified this compound as one of the major phytochemicals in the leaf extract.

| Plant Species | Plant Part | Analytical Method | Compound Identified |

| Plumbago auriculata | Leaf | GC-MS/MS | Benzene, (3-octylundecyl)- |

Data from a 2022 study on the phytochemicals in Plumbago auriculata leaf extract.

This finding highlights the contribution of Benzene, (3-octylundecyl)- to the complex chemical makeup of Plumbago auriculata leaves. researchgate.net

Research into the chemical constituents of the roots of Uvaria ovata has confirmed the presence of Benzene, (3-octylundecyl)-. A study published in the African Scientist Journal in 2022 employed Gas Chromatography-Mass Spectrometry (GC-MS) to analyze an ethanolic extract of the plant's roots.

Information derived from a 2022 GC-MS analysis of Uvaria ovata root extract.

The analysis revealed a peak corresponding to Benzene, (3-octylundecyl)-, with a reported peak area percentage of 0.094%. researchgate.net The molecular weight was confirmed as 344, consistent with the compound's known properties. researchgate.net

A 2024 study investigating the composition of Egyptian date palm (Phoenix dactylifera L.) pollen identified Benzene, (3-octylundecyl)- as a constituent of its methanolic-aqueous extract. The analysis was conducted using Gas Chromatography-Mass Spectrometry (GC-MS).

| Plant Source | Plant Part | Extraction Method | Analytical Method | Compound Identified |

| Egyptian Date Palm (Phoenix dactylifera L.) | Pollen | Methanolic-Aqueous Extract | GC-MS | Benzene, (3-octylundecyl)- |

Based on a 2024 GC-MS analysis of Phoenix dactylifera L. pollen extract.

The study recorded the compound with a retention time of 30.563 minutes and a peak area of 0.354%. researchgate.net

Benzene, (3-octylundecyl)- has also been characterized as a component of the essential oils of certain plants. Essential oils are complex mixtures of volatile compounds that contribute to the fragrance and biological properties of plants.

A 2021 study on the essential oil composition of Artemisia herba-alba grown in Egypt identified Benzene, (3-octylundecyl)- through hydrodistillation followed by GC-MS analysis. researchgate.net In this analysis, the compound was found to constitute 0.08% of the essential oil. researchgate.net

Furthermore, a 2021 investigation into the insecticidal activity of various essential oils detected Benzene, (3-octylundecyl)- in the essential oil of Eucalyptus globulus. dipterajournal.com The study reported its presence at a concentration of 0.3%. dipterajournal.com

| Plant Species | Plant Part | Extraction Method | Analytical Method | Compound Identified | Concentration (%) |

| Artemisia herba-alba | Aerial parts | Hydrodistillation | GC-MS | Benzene, (3-octylundecyl)- | 0.08 |

| Eucalyptus globulus | Not specified | Not specified | GC-MS | Benzene, (3-octylundecyl)- | 0.3 |

Data compiled from studies on the essential oils of Artemisia herba-alba and Eucalyptus globulus.

Pyrolysis Products from Waste Materials

Pyrolysis is a thermal decomposition process carried out in the absence of oxygen, commonly used to convert waste materials into valuable products like bio-oil, syngas, and char.

Waste engine oil, a significant environmental pollutant, can be treated and valorized through pyrolysis. The resulting pyrolytic oil (WEOPO) is a complex mixture of hydrocarbons. Detailed chemical characterization of WEOPO has revealed the presence of Benzene, (3-octylundecyl)-. Its formation is attributed to the thermal cracking and subsequent recombination reactions of the long-chain hydrocarbons and aromatic compounds present in the original waste engine oil under pyrolytic conditions. The identification of this compound in WEOPO highlights the intricate chemical transformations that occur during the high-temperature processing of waste materials.

Properties

CAS No. |

5637-96-7 |

|---|---|

Molecular Formula |

C25H44 |

Molecular Weight |

344.6 g/mol |

IUPAC Name |

3-octylundecylbenzene |

InChI |

InChI=1S/C25H44/c1-3-5-7-9-11-14-18-24(19-15-12-10-8-6-4-2)22-23-25-20-16-13-17-21-25/h13,16-17,20-21,24H,3-12,14-15,18-19,22-23H2,1-2H3 |

InChI Key |

YFDREPVYVBGJDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Occurrence and Distribution of Benzene, 3 Octylundecyl

In Specific Matrices

The thermal degradation of municipal solid waste (MSW) plastics presents a potential route to alternative hydrocarbon liquid fuels. Through processes such as pyrolysis, mixed plastic waste is converted into a liquid fuel, often referred to as pyrolysis oil. The characterization of this oil is crucial for its potential application as a vehicle fuel.

Research involving the analysis of hydrocarbon liquid fuels derived from the pyrolysis of municipal solid waste plastics has identified the presence of Benzene (B151609), (3-octylundecyl)-. semanticscholar.org In a study analyzing fuel produced by thermal cracking of waste plastics at temperatures between 370°C and 420°C, Gas Chromatography/Mass Spectrometry (GC/MS) was employed to identify the chemical constituents of the resulting fuel. semanticscholar.org

The analysis revealed a complex mixture of hydrocarbons. Among the various compounds identified, Benzene, (3-octylundecyl)- was detected. semanticscholar.orgbioinfopublication.orgresearchgate.net This long-chain alkylbenzene is one of many aromatic compounds that can be formed during the pyrolysis of plastic waste, which often contains polystyrene and other sources of aromatic structures. researchgate.netmdpi.com The identification of such heavy aromatic compounds is significant for understanding the composition and potential properties of these alternative fuels. kyushu-u.ac.jpsemanticscholar.org

The following table details the identification of Benzene, (3-octylundecyl)- in a fuel sample derived from MSW plastic pyrolysis, as determined by GC/MS analysis. semanticscholar.orgbioinfopublication.orgresearchgate.net

| Compound Name | Chemical Formula |

| Benzene, (3-octylundecyl)- | C₂₅H₄₄ |

Table 1: Identification of Benzene, (3-octylundecyl)- in MSW Plastic Pyrolysis Fuel. semanticscholar.orgbioinfopublication.orgresearchgate.net

Further detailed compositional analysis of pyrolysis oils from various plastic waste streams confirms the presence of a wide range of aromatic hydrocarbons, although specific identification of Benzene, (3-octylundecyl)- is not always reported, highlighting the variability of pyrolysis products based on feedstock and process conditions. researchgate.netrsc.org

Advanced Analytical Methodologies for Benzene, 3 Octylundecyl Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including long-chain alkylbenzenes (LCABs) like Benzene (B151609), (3-octylundecyl)-. usgs.govnih.gov The methodology combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is introduced into a heated injector and vaporized. A carrier gas, usually an inert gas like helium, transports the vaporized analytes through a capillary column. bioinfopublication.orgnih.gov The column, often coated with a non-polar stationary phase such as (5%-phenyl)-methylpolysiloxane, separates compounds based on their boiling points and affinities for the phase. usgs.govmdpi.com For LCABs, a programmed temperature ramp is essential to elute the compounds effectively over a reasonable time frame. bioinfopublication.orgnih.gov

Following separation in the GC column, the eluted molecules enter the mass spectrometer's ion source, where they are typically fragmented by electron impact (EI) ionization. mdpi.comnih.gov The resulting mass spectrum, a unique fingerprint of the molecule's fragment ions, is used for identification. Identification of Benzene, (3-octylundecyl)- is achieved by comparing its acquired mass spectrum and retention time with reference spectra stored in databases like the National Institute of Standards and Technology (NIST) library. nih.govresearchgate.net

Quantification can be performed using selected ion monitoring (SIM), where the instrument focuses only on specific diagnostic ions for the target analyte, significantly improving sensitivity and reducing matrix interference. usgs.govmdpi.com For alkylbenzenes, characteristic ions often include m/z 91, 92, and 105, which correspond to tropylium (B1234903) and related fragments of the benzene ring and its adjacent carbons. usgs.gov However, for highly branched structures like Benzene, (3-octylundecyl)-, other specific fragment ions would be chosen to ensure specificity.

Benzene, (3-octylundecyl)- has been identified as a component in diverse and complex matrices using GC-MS, including fuels derived from waste plastics bioinfopublication.orgsemanticscholar.org, liquefied biomass ncsu.edu, and various plant and marine extracts. nih.govresearchgate.netacademicjournals.orgresearchgate.net The table below summarizes findings from several studies that have detected this compound.

Table 1: GC-MS Detection of Benzene, (3-octylundecyl)- in Various Studies

| Source Material | GC Column Type | Retention Time (min) | Relative Abundance/Area % | Reference |

|---|---|---|---|---|

| Fuel from waste plastics | Perkin Elmer Elite 5MS (30 m x 0.25 mm) | 26.84 | 24.40% | bioinfopublication.org |

| Sargassum vulgare extract | TR-5MS (30 m x 0.25 mm) | 24.12 | 0.02% | nih.gov |

| Micrococca mercurialis extract | Perkin-Elmer GC-MS system | 36.24 | 0.78% | researchgate.net |

| Lycium chinense fruit oil | Not Specified | Not Specified | 0.34% | academicjournals.org |

Tandem Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

For enhanced selectivity and sensitivity, particularly in highly complex matrices where co-elution of isomers or other interfering compounds is problematic, tandem mass spectrometry (GC-MS/MS) is employed. This technique adds a second stage of mass analysis, providing a higher degree of certainty in compound identification and quantification.

In a GC-MS/MS system, a specific precursor ion from the initial mass spectrum is selected, isolated, and then subjected to fragmentation in a collision cell. The resulting product ions are then analyzed by a second mass analyzer. This process, known as selected reaction monitoring (SRM), is exceptionally specific because it requires a compound to meet two precise mass criteria: the mass of the precursor ion and the mass of a characteristic product ion.

One study investigating the phytochemical composition of a Plumbago auriculata leaf extract utilized GC-MS/MS to identify its components, including Benzene, (3-octylundecyl)-. nih.gov The optimization of mass spectrometric parameters was crucial to ensure both selectivity and sensitivity for the numerous molecules present in the extract. nih.gov The instrument scanned a mass range from 50 to 550 amu, and the temperatures of the ion source and transfer line were set to 230°C and 290°C, respectively. nih.gov This application highlights the power of GC-MS/MS to confidently identify trace components in intricate biological samples.

Table 2: GC-MS/MS Parameters for Phytochemical Analysis

| Parameter | Setting | Reference |

|---|---|---|

| System | Tandem Gas Chromatography-Mass Spectrometry | nih.gov |

| Oven Program | 90°C (1 min), ramp 40°C/min to 170°C, ramp 15°C/min to 290°C (6 min hold) | nih.gov |

| Carrier Gas | Helium (1.2 ml/min) | nih.gov |

| Ion Source Temp. | 230°C | nih.gov |

| Transfer Line Temp. | 290°C | nih.gov |

| Mass Scan Range | 50-550 amu | nih.gov |

| Identified Compound | Benzene, (3-octylundecyl)- | nih.gov |

Methodological Advancements in Chromatographic Separation of Alkylbenzenes

The effective separation of alkylbenzenes is a continuing area of development in analytical chemistry, driven by the need to resolve complex isomeric mixtures. usgs.govnih.gov Advancements focus on improving separation efficiency, reducing analysis time, and increasing resolution. longdom.org

Key advancements in gas chromatography include the development of columns with smaller internal diameters (e.g., <0.25 mm) and thinner stationary phase films. longdom.org These "fast GC" approaches allow for sharper peaks and significantly shorter run times without sacrificing resolution. longdom.org The use of higher carrier gas flow rates and faster oven temperature ramps are also integral to these modern methods. longdom.org

For exceptionally complex samples containing numerous alkylbenzene isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers a powerful solution. In GC×GC, effluent from a primary column is systematically trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase. This provides a vastly increased peak capacity, allowing for the separation of compounds that would co-elute in a single-dimension system.

In liquid chromatography, the advent of Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with particle sizes below 2 µm, has enabled faster and more efficient separations. longdom.org While less common for hydrocarbon analysis than GC, LC is critical for separating related sulfonated compounds like linear alkylbenzene sulfonates (LAS). researchgate.net Furthermore, comprehensive capillary liquid chromatography coupled with capillary gas chromatography (μ-LC×CGC) has been demonstrated as an effective technique for analyzing synthetic alkylbenzene samples by first separating the mixture into classes (e.g., monosubstituted vs. multisubstituted alkylbenzenes) before GC analysis. fao.org

These methodological advancements are crucial for accurately profiling complex alkylbenzene mixtures, enabling the precise isolation and characterization of specific isomers like Benzene, (3-octylundecyl)- from a background of structurally similar compounds. longdom.orguomustansiriyah.edu.iq

Mechanistic Studies of Benzene, 3 Octylundecyl Formation and Transformation

Biogenetic Pathways in Natural Product Synthesis

Currently, there is no scientific evidence to suggest that Benzene (B151609), (3-octylundecyl)- is a naturally occurring compound synthesized through biogenetic pathways. Long-chain alkylbenzenes found in the environment are typically of industrial origin, manufactured for the production of surfactants like detergents. nih.govnih.gov The industrial synthesis of linear alkylbenzenes (LABs) and branched alkylbenzenes (BABs) involves processes like the Friedel-Crafts alkylation of benzene with olefins. nih.govwikipedia.orgtaylorandfrancis.com While some alkylbenzenes such as toluene (B28343) and xylene can be found in crude oil and coal tar, the specific branched structure of Benzene, (3-octylundecyl)- points towards a synthetic origin rather than a direct biogenetic one. wikipedia.orgnih.gov

Thermochemical Reaction Mechanisms during Pyrolysis and Liquefaction

The thermal decomposition of alkylbenzenes, such as Benzene, (3-octylundecyl)-, is a critical area of study, particularly in contexts like fire debris analysis and petrochemical processing. nih.govacs.org

Pyrolysis: During pyrolysis, long-chain alkylbenzenes undergo thermal degradation at high temperatures. The reactivity of an alkylbenzene during pyrolysis is significantly influenced by the length of its alkyl side-chain; longer chains lead to higher reactivity and decomposition at lower temperatures compared to smaller alkylbenzenes like toluene and ethylbenzene. acs.org The primary mechanism involves the cleavage of C-C bonds within the long alkyl chain. For a compound like Benzene, (3-octylundecyl)-, this would lead to the formation of a variety of smaller, more volatile aromatic and aliphatic compounds.

Studies on linear alkylbenzenes (LABs) show that they begin to break down between 450 and 500°C, with complete degradation by 800°C. nih.gov The resulting products typically include a range of smaller alkylbenzenes and polycyclic aromatic hydrocarbons. taylorandfrancis.comnih.gov Given its branched structure, the pyrolysis of Benzene, (3-octylundecyl)- would be expected to produce a complex mixture of products resulting from cleavage at various points along its branched octylundecyl chain.

Potential Pyrolysis Products of Benzene, (3-octylundecyl)-

| Product Class | Specific Examples |

|---|---|

| Short-chain Alkylbenzenes | Toluene, Ethylbenzene, Propylbenzene, Xylenes |

| Styrenes | Styrene, Substituted styrenes |

| Indanes | Indane, Methylindanes |

| Naphthalenes | Naphthalene, Methylnaphthalenes |

| Alkenes | Propene, Butene, Octene |

This table is based on general pyrolysis mechanisms of long-chain alkylbenzenes and infers likely products for Benzene, (3-octylundecyl)-. nih.govacs.org

Liquefaction: In the context of natural gas liquefaction, the presence of benzene and other aromatic compounds is a significant concern. Benzene has a relatively high freezing point (5.5°C) and can solidify at the cryogenic temperatures required for liquefying natural gas, leading to equipment fouling and potential damage. aai.solutions While Benzene, (3-octylundecyl)- itself is not a typical component of natural gas, its formation during certain processing steps or presence as a contaminant could pose similar challenges due to its high molecular weight and potential for solidification.

Degradation and Environmental Fate Studies of Alkylbenzene Compounds

The environmental persistence and biodegradability of alkylbenzenes are largely determined by the structure of their alkyl chains.

Biodegradation: The primary mechanism for the aerobic biodegradation of alkylbenzenes is initiated by microbial oxidation of the alkyl chain. researchgate.netnih.gov For linear alkylbenzenes, this typically involves ω-oxidation (at the terminal methyl group) followed by β-oxidation, which sequentially shortens the alkyl chain. acs.orgnih.gov The resulting intermediate, a sulfophenylcarboxylic acid in the case of linear alkylbenzene sulfonates (LAS), is then further degraded, eventually leading to the cleavage of the benzene ring. acs.org

However, the branched structure of Benzene, (3-octylundecyl)- significantly hinders this process. The presence of branching, particularly quaternary carbon atoms, makes the alkyl chain resistant to the enzymatic attacks that readily degrade linear chains. researchgate.netnih.govmpob.gov.my Branched alkylbenzene sulfonates (BAS) are known to be much more recalcitrant in the environment compared to their linear counterparts (LAS). researchgate.netmpob.gov.my Therefore, Benzene, (3-octylundecyl)- is expected to have low biodegradability and to persist in the environment for extended periods. While some microorganisms are capable of degrading branched alkanes, the process is generally much slower. nih.gov

Environmental Fate: Due to their low water solubility and hydrophobic nature, long-chain alkylbenzenes tend to adsorb to soil and sediment particles. nih.gov Studies on LAS have shown that while it degrades rapidly under aerobic conditions, its degradation is very slow or non-existent under anaerobic conditions, such as those found in deep sediment layers. nih.govnih.gov Given its likely resistance to degradation, Benzene, (3-octylundecyl)-, if released into the environment, would be expected to accumulate in sediments and potentially in biota. The persistence of branched-chain alkylbenzenes has been a long-standing environmental concern, leading to their replacement with more biodegradable linear alternatives in many applications. nih.gov

Summary of Alkylbenzene Degradation Pathways

| Degradation Pathway | Description | Applicability to Benzene, (3-octylundecyl)- |

|---|---|---|

| ω-Oxidation | Oxidation of the terminal methyl group of the alkyl chain. | Limited, as it is not the primary initiation site in highly branched chains. |

| β-Oxidation | Sequential cleavage of two-carbon units from the alkyl chain. | Highly inhibited by the branched structure. researchgate.net |

| α-Oxidation | Removal of one carbon atom at a time from the alkyl chain. | A possible, but slower, degradation route for branched chains. researchgate.netnih.gov |

| Ring Cleavage | Opening of the benzene ring after the alkyl chain has been degraded. | The ultimate step, but significantly delayed due to the recalcitrant side chain. |

This table summarizes general degradation pathways for alkylbenzenes and their expected relevance to the branched structure of Benzene, (3-octylundecyl)-.

Research on the Industrial and Chemical Applications of Benzene, 3 Octylundecyl Excluding Clinical

Role as a Constituent in Alternative Fuels and Bio-oils

While direct evidence of Benzene (B151609), (3-octylundecyl)- being a component of alternative fuels or bio-oils is scarce, the characteristics of long-chain alkylbenzenes suggest a potential role. Bio-oils, produced through the pyrolysis of biomass, are complex mixtures of various organic compounds, including hydrocarbons. mdpi.comresearchgate.netnih.gov The composition of bio-oil is heavily dependent on the biomass feedstock and processing conditions. researchgate.netnih.gov

Table 1: General Composition of Bio-oils

| Compound Family | Typical Concentration Range (%) | Potential Contribution of Benzene, (3-octylundecyl)- |

| Water | 15-30 | N/A |

| Phenols | 10-30 | The benzene ring is a fundamental aromatic structure. |

| Aldehydes & Ketones | 10-20 | Not a primary contribution. |

| Carboxylic Acids | 5-15 | Not a primary contribution. |

| Hydrocarbons | 5-20 | Could be a component within this fraction. |

| Alcohols | 5-15 | Not a primary contribution. |

| Sugars | 5-10 | Not a primary contribution. |

This table presents a generalized composition of bio-oils and is for illustrative purposes. The actual composition can vary significantly. researchgate.netnih.gov

Contribution to Material Synthesis and Stabilization (e.g., Nanocomposite Fabrication)

There is no direct research indicating the use of Benzene, (3-octylundecyl)- in nanocomposite fabrication. However, the properties of long-chain alkylbenzenes suggest a potential application as a stabilizing agent or a matrix component in the synthesis of nanomaterials. The long, nonpolar alkyl chains could provide steric stabilization to nanoparticles, preventing their aggregation in a nonpolar medium. arabjchem.org The benzene ring offers a site for further functionalization, which could allow for better integration into a polymer matrix or for directing the assembly of nanoparticles. drpress.org

The synthesis of nanoparticles often involves the use of organic surfactants or capping agents to control their size, shape, and dispersibility. arabjchem.org The molecular structure of Benzene, (3-octylundecyl)- , with its combination of a hydrophobic alkyl tail and a potentially reactive aromatic head, is characteristic of a surfactant molecule.

Potential as a Chemical Feedstock or Intermediate in Specific Industrial Processes

The most well-established industrial application for long-chain alkylbenzenes (LABs) is as a chemical intermediate in the production of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents. researchgate.netnih.gov While Benzene, (3-octylundecyl)- is a branched alkylbenzene (BAB), it could theoretically undergo sulfonation to produce a branched alkylbenzene sulfonate. However, linear alkylbenzene sulfonates are generally preferred due to their better biodegradability. acs.org

The presence of a long alkyl chain and a benzene ring makes Benzene, (3-octylundecyl)- a potential precursor for the synthesis of other specialty chemicals. drpress.org The alkyl chain can be modified through various reactions, and the benzene ring can undergo electrophilic substitution reactions to introduce different functional groups. nih.gov These modifications could lead to the production of compounds with applications as lubricant additives, corrosion inhibitors, or in other specialized industrial fields.

The industrial synthesis of linear alkylbenzenes is a well-established process, often involving the Friedel-Crafts alkylation of benzene with long-chain olefins. researchgate.net A similar process could be envisioned for the synthesis of Benzene, (3-octylundecyl)- , although the use of a branched olefin would be required.

Table 2: Potential Industrial Reactions of Benzene, (3-octylundecyl)-

| Reaction | Reagents | Potential Product Class | Potential Application of Product |

| Sulfonation | Sulfuric Acid | Branched Alkylbenzene Sulfonate | Surfactant (Detergent) |

| Nitration | Nitric Acid, Sulfuric Acid | Nitro-functionalized Alkylbenzene | Chemical Intermediate |

| Halogenation | Halogen, Lewis Acid | Halo-functionalized Alkylbenzene | Chemical Intermediate, Flame Retardant |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | Acyl-functionalized Alkylbenzene | Chemical Intermediate |

Theoretical and Computational Investigations Pertaining to Benzene, 3 Octylundecyl

Molecular Structure and Conformation Studies

Key aspects of the molecular structure include:

Benzene (B151609) Ring: The benzene ring is expected to maintain its planarity with C-C bond lengths intermediate between single and double bonds, characteristic of aromatic systems. pressbooks.pub The alkyl substituent will cause minor distortions in the ring's geometry.

Alkyl Chain: The long, branched alkyl chain will adopt a variety of conformations in the gas phase or in solution. In the crystalline state, it would be expected to adopt a more ordered, extended conformation to maximize packing efficiency. The branching at the third carbon of the undecyl chain introduces significant steric bulk close to the benzene ring.

Bond Angles and Lengths: Standard bond lengths and angles for sp2 hybridized carbons in the benzene ring and sp3 hybridized carbons in the alkyl chain are expected. For instance, C-C single bonds in the alkyl chain will be approximately 1.54 Å with bond angles around 109.5°.

A summary of expected geometric parameters is presented in the table below.

| Parameter | Expected Value | Notes |

| C-C bond length (benzene ring) | ~1.40 Å | Intermediate between single and double bond due to delocalization. |

| C-H bond length (benzene ring) | ~1.09 Å | Typical for aromatic C-H bonds. |

| C-C bond length (alkyl chain) | ~1.54 Å | Typical for sp3-sp3 carbon single bonds. |

| C-H bond length (alkyl chain) | ~1.10 Å | Typical for aliphatic C-H bonds. |

| C-C-C bond angle (benzene ring) | 120° | Due to sp2 hybridization. |

| C-C-C bond angle (alkyl chain) | ~109.5° | Tetrahedral geometry of sp3 hybridized carbons. |

| Dihedral angles (alkyl chain) | Variable | Multiple stable conformers (e.g., anti, gauche) exist. |

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide detailed insights into the electronic properties of Benzene, (3-octylundecyl)-. The large, non-polar alkyl group is expected to have a modest but discernible effect on the electronic structure of the benzene ring.

The (3-octylundecyl) group acts as a weak electron-donating group through an inductive effect. This electron donation slightly increases the electron density of the aromatic ring, which can influence its reactivity in electrophilic substitution reactions. core.ac.uk

Key electronic properties that can be calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that relates to the molecule's chemical reactivity and stability. The alkyl substituent is expected to slightly raise the energy of the HOMO and have a smaller effect on the LUMO, leading to a slightly smaller HOMO-LUMO gap compared to unsubstituted benzene.

Electrostatic Potential Surface: This surface illustrates the charge distribution within the molecule. For Benzene, (3-octylundecyl)-, the benzene ring will exhibit a region of negative electrostatic potential due to the π-electron cloud, while the alkyl chain will be largely non-polar.

A table of predicted electronic properties, based on DFT calculations of similar molecules, is provided below.

| Property | Predicted Value/Characteristic | Method of Determination |

| HOMO Energy | ~ -6.0 to -6.5 eV | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | ~ 0.5 to 1.0 eV | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | ~ 6.5 to 7.5 eV | DFT (e.g., B3LYP/6-31G) |

| Dipole Moment | ~ 0.1 to 0.3 D | DFT (e.g., B3LYP/6-31G) |

| Ionization Potential | ~ 8.5 to 9.0 eV | DFT (Koopmans' theorem approximation) |

| Electron Affinity | ~ -0.5 to 0.0 eV | DFT (Koopmans' theorem approximation) |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of large ensembles of molecules and their intermolecular interactions. For a molecule like Benzene, (3-octylundecyl)-, MD simulations can elucidate its bulk properties, such as density and viscosity, as well as its behavior in different environments.

The primary intermolecular forces at play are van der Waals interactions, specifically London dispersion forces. quora.com The long alkyl chain provides a large surface area for these interactions, which are expected to be the dominant force governing the molecule's physical properties. saskoer.ca The strength of these forces increases with the length of the hydrocarbon chain. quora.com

Key insights from MD simulations would include:

Liquid State Structure: In the liquid phase, the molecules would be disordered, with the flexible alkyl chains adopting a multitude of conformations. The benzene rings may exhibit some preferential orientation due to weak π-π stacking interactions, though these would be significantly hindered by the bulky alkyl groups.

Aggregation Behavior: The long, non-polar alkyl chains would drive the aggregation of these molecules in polar solvents due to the hydrophobic effect. In non-polar environments, the molecules would be well-solvated.

Bulk Properties: MD simulations can be used to predict macroscopic properties like density, viscosity, and diffusion coefficients. The long, entangled alkyl chains are expected to result in a relatively high viscosity.

A table summarizing typical parameters for an MD simulation of liquid Benzene, (3-octylundecyl)- is presented below.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS-AA, CHARMM, or COMPASS | Defines the potential energy function for atomic interactions. |

| Ensemble | NPT (Isothermal-isobaric) | Simulates constant number of particles, pressure, and temperature. |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Box Size | Dependent on the number of molecules (e.g., ~5 nm cube for 256 molecules) | Defines the simulation cell. |

| Time Step | 1-2 fs | Integration time step for the equations of motion. |

| Simulation Length | 50-100 ns | Duration of the simulation to achieve equilibrium and collect data. |

Future Research Directions and Emerging Areas for Benzene, 3 Octylundecyl

Novel Synthetic Approaches for Structural Analogs

The industrial synthesis of long-chain alkylbenzenes, including branched structures like "Benzene, (3-octylundecyl)-," has traditionally relied on Friedel-Crafts alkylation. This method involves reacting benzene (B151609) with a corresponding long-chain olefin in the presence of a strong acid catalyst, such as hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃). alfa-chemistry.commasterorganicchemistry.com The process, while effective, is known to present challenges, including the formation of numerous isomers due to carbocation rearrangements and the potential for polyalkylation, where more than one alkyl group attaches to the benzene ring. alfa-chemistry.comorgoreview.com

Future research is aimed at overcoming these limitations by developing more sophisticated and selective catalytic systems. Key areas of investigation include:

Shape-Selective Catalysts: The use of zeolites and other microporous materials as catalysts can offer control over the position of the alkyl group on the benzene ring and the structure of the alkyl chain itself. The defined pore structure of these catalysts can favor the formation of specific isomers, leading to products with more tailored properties.

Metathesis-Based Routes: Olefin metathesis offers a powerful alternative for constructing the specific long-chain olefins needed for the synthesis. This could allow for the creation of unique structural analogs of "Benzene, (3-octylundecyl)-" with precisely controlled branching patterns, which are not accessible through conventional olefin oligomerization.

By refining synthetic methodologies, researchers can produce a wider range of structural analogs with optimized properties for specific high-performance applications.

Advanced Spectroscopic Characterization Techniques

A significant challenge presented by "Benzene, (3-octylundecyl)-" is its structural complexity. As a branched alkylbenzene, it exists as a complex mixture of isomers where the phenyl group can be attached at various positions along the C19 alkyl chain. Differentiating these isomers is critical for understanding structure-property relationships.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational tool for separating and identifying components of such mixtures, advanced spectroscopic techniques are essential for unambiguous structural elucidation. usgs.gov

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques are indispensable for piecing together the exact connectivity of atoms. numberanalytics.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the carbon skeleton of the alkyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, providing a clear picture of each CH, CH₂, and CH₃ group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for pinpointing where the benzene ring is attached to the long alkyl chain by showing correlations between the aromatic protons and the aliphatic carbons near the attachment point. columbia.eduipb.pt

High-Resolution Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation patterns of the molecule. nih.gov The fragmentation of long-chain alkylbenzenes is well-studied; cleavage at the benzylic carbon is a characteristic fragmentation pathway that helps to identify the compound class. jove.com Analysis of the resulting fragment ions can help deduce the branching pattern of the alkyl chain. core.ac.ukcore.ac.uk

The following table outlines how these advanced techniques would be applied to characterize "Benzene, (3-octylundecyl)-":

| Technique | Abbreviation | Information Gained for Benzene, (3-octylundecyl)- |

|---|---|---|

| Correlation Spectroscopy | COSY | Maps proton-proton (¹H-¹H) couplings within the octyl and undecyl chains to establish the backbone and branching structure. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton to its directly attached carbon (¹H-¹³C), confirming assignments for all methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations, crucially linking aromatic protons to aliphatic carbons and identifying the precise attachment point of the phenyl group on the nonadecane (B133392) chain. |

| Tandem Mass Spectrometry | MS/MS | Analyzes fragmentation patterns, particularly benzylic cleavage, to confirm the alkylbenzene structure and provide clues about the branching of the alkyl chain. |

Untapped Industrial Potentials in Niche Chemical Sectors

While related compounds are used in large-volume applications like detergents, the unique properties of high-molecular-weight branched alkylbenzenes like "Benzene, (3-octylundecyl)-" make them suitable for more specialized, high-value sectors. These are often categorized as Heavy Alkyl Benzenes (HAB). researchgate.netkeytonenergy.com

The combination of a bulky, branched aliphatic group and an aromatic ring imparts desirable properties such as good thermal and oxidative stability, low pour points, and excellent solubility characteristics. keytonenergy.com These features open up several niche markets:

Synthetic Lubricant Base Oils: The compound can serve as a high-performance base stock for synthetic engine oils and industrial lubricants. Its structure provides a balance of lubricity and thermal stability, making it a valuable component in formulations designed for demanding conditions. researchgate.neticm.edu.plaksharpetrochemindustries.com

Heat Transfer Fluids: The excellent thermal stability of heavy alkylates makes them ideal for use as heat transfer fluids in industrial processes where consistent performance at high temperatures is required. keytonenergy.comisuchemical.com

Dielectric and Insulating Oils: Heavy alkyl benzenes are used as dielectric fluids in transformers and other electrical equipment due to their high dielectric strength and thermal stability. keytonenergy.comisuchemical.com

Specialty Additives: Its properties make it a candidate for use as a performance-enhancing additive in greases, metalworking fluids, and hydraulic fluids. researchgate.netkeytonenergy.com It can also be sulfonated to produce specialty surfactants or emulsifiers for specific industrial applications. keytonenergy.com

Environmental Trace Analysis and Behavior Studies in Diverse Matrices

As with any industrial chemical, understanding the environmental fate and behavior of "Benzene, (3-octylundecyl)-" is critical. Its large, branched structure suggests it will behave differently from the more commonly studied linear alkylbenzenes (LABs) or simple aromatics like BTEX (Benzene, Toluene (B28343), Ethylbenzene, Xylenes). nih.govgcms.cz

Future research will focus on developing robust methods for its detection and on studying its persistence and degradation in various environmental compartments.

Analytical Method Development: The standard method for analyzing long-chain alkylbenzenes in environmental samples like soil and sediment is GC-MS. usgs.govnih.gov Future work will involve optimizing these methods for the specific isomers of "Benzene, (3-octylundecyl)-" and potentially employing tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and lower detection limits in complex matrices like biota or industrial effluents. nih.gov

Biodegradation Studies: Branched-chain hydrocarbons are generally more resistant to biodegradation than their linear counterparts. mpob.gov.my Studies have shown that while linear alkylbenzenes are readily biodegradable, highly branched structures can persist longer in the environment. mpob.gov.myoecd.org Research is needed to determine the biodegradation rates and pathways for "Benzene, (3-octylundecyl)-" in soil, sediment, and water under both aerobic and anaerobic conditions. This involves identifying the specific microbial communities capable of its degradation and the resulting metabolic intermediates. nih.govresearchgate.net

Sorption and Transport: Due to its high hydrophobicity, the compound is expected to partition strongly to organic matter in soil and sediment, limiting its mobility in water. oecd.org Investigating its soil-water partition coefficient (Koc) across different soil types is essential for accurately modeling its environmental transport and predicting its potential to reach groundwater.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.